molecular formula C20H24BrNO2 B3474124 N-[2,6-bis(methylethyl)phenyl]-2-(3-bromophenoxy)acetamide CAS No. 6141-85-1

N-[2,6-bis(methylethyl)phenyl]-2-(3-bromophenoxy)acetamide

Cat. No.: B3474124
CAS No.: 6141-85-1
M. Wt: 390.3 g/mol
InChI Key: HONJKDHMOJUPTH-UHFFFAOYSA-N
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Description

N-[2,6-bis(methylethyl)phenyl]-2-(3-bromophenoxy)acetamide is a chemical compound with the molecular formula C12H30N3OP. It is known for its unique structure, which includes a bromophenoxy group and a bis(methylethyl)phenyl group. This compound is used in various research applications due to its distinctive chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[2,6-bis(methylethyl)phenyl]-2-(3-bromophenoxy)acetamide typically involves a multi-step process. One common method includes the reaction of 2,6-diisopropylaniline with bromoacetylbromide in the presence of triethylamine. The reaction mixture is then treated with benzylamine and heated to yield the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: N-[2,6-bis(methylethyl)phenyl]-2-(3-bromophenoxy)acetamide undergoes various chemical reactions,

Properties

IUPAC Name

2-(3-bromophenoxy)-N-[2,6-di(propan-2-yl)phenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24BrNO2/c1-13(2)17-9-6-10-18(14(3)4)20(17)22-19(23)12-24-16-8-5-7-15(21)11-16/h5-11,13-14H,12H2,1-4H3,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HONJKDHMOJUPTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C(=CC=C1)C(C)C)NC(=O)COC2=CC(=CC=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90360842
Record name ST030236
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90360842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

390.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6141-85-1
Record name ST030236
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90360842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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